ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate is a cyclopropane derivative known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring, a methoxyphenyl group, and an ethyl ester functional group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid in the presence of a catalyst such as rhodium or copper complexes. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to an open-chain structure.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or open-chain derivatives.
Scientific Research Applications
Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or analgesic effects.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring’s strain energy and the methoxyphenyl group’s electronic properties contribute to its reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction pathways are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate: Lacks the methoxy group, leading to different reactivity and applications.
Ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate:
Ethyl (1R,2R)-2-(4-hydroxyphenyl)cyclopropane-1-carboxylate: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting its interactions and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
207279-34-3; 6142-64-9 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.268 |
IUPAC Name |
ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
LNIFCHLLDTWCIH-NWDGAFQWSA-N |
SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)OC |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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